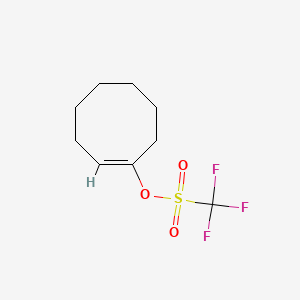
N-Cyclohexyloctanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyloctanamide is an organic compound with the molecular formula C14H27NO. It is a member of the amide family, characterized by the presence of a cyclohexyl group attached to an octanamide chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Cyclohexyloctanamide can be synthesized through several methods. One common approach involves the reaction of octanoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the formation of this compound as the primary product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. This method ensures the isolation of high-purity this compound from complex mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclohexyloctanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyloctanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations
Wirkmechanismus
The mechanism of action of N-Cyclohexyloctanamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyldodecanamide: Another amide with a longer alkyl chain.
N-Cyclohexylacetamide: A similar compound with a shorter alkyl chain.
Uniqueness
N-Cyclohexyloctanamide is unique due to its specific cyclohexyl and octanamide structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
42577-04-8 |
|---|---|
Molekularformel |
C14H27NO |
Molekulargewicht |
225.37 g/mol |
IUPAC-Name |
N-cyclohexyloctanamide |
InChI |
InChI=1S/C14H27NO/c1-2-3-4-5-9-12-14(16)15-13-10-7-6-8-11-13/h13H,2-12H2,1H3,(H,15,16) |
InChI-Schlüssel |
RHOCTPBIKTXDST-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)NC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



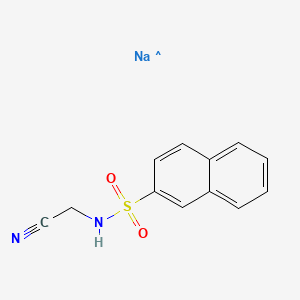
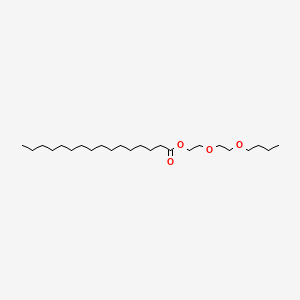

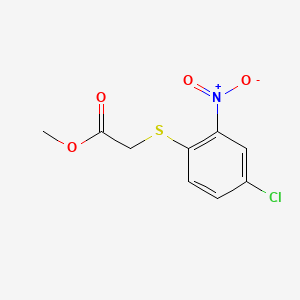
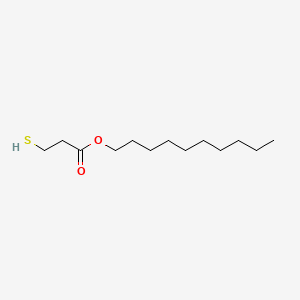
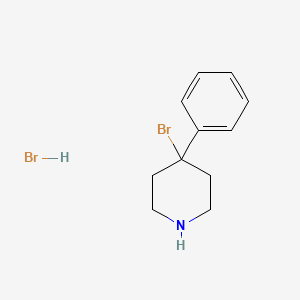
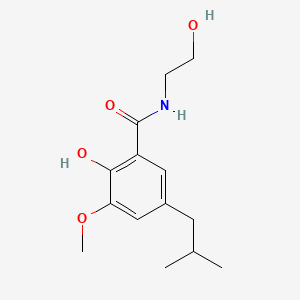
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)
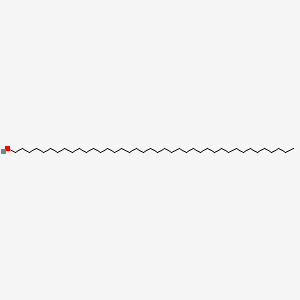
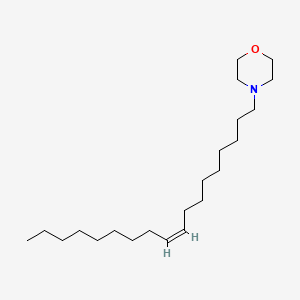
![[[(Aminocarbonyl)amino]carbonyl]oxamide](/img/structure/B15177478.png)
